Canagliflozin was first approved by the U.S. Food and Drug Administration in 2013 for the treatment of type 2 diabetes and later received an indication for reducing cardiovascular risks associated with diabetes. It belongs to the class of medications known as SGLT2 inhibitors, which target the sodium-glucose co-transporter 2 protein in the kidneys, responsible for glucose reabsorption.
The synthesis of (1R)-1,5-Dihydroxy Canagliflozin typically involves several steps that include:
The molecular formula of Canagliflozin is , with a molar mass of approximately 444.52 g/mol. The structural representation highlights key functional groups:
(1R)-1,5-Dihydroxy Canagliflozin undergoes various chemical reactions that are essential for its pharmacological activity:
The mechanism through which (1R)-1,5-Dihydroxy Canagliflozin exerts its effects involves:
Key physical and chemical properties include:
(1R)-1,5-Dihydroxy Canagliflozin is primarily used in clinical settings for:
This compound exemplifies a significant advancement in diabetes management through its unique mechanism targeting renal glucose handling. Further research continues to explore its potential benefits beyond glycemic control, including cardiovascular health implications.
(1R)-1,5-Dihydroxy Canagliflozin (Chemical Name: (1R)-1,5-Dihydroxy-1-{3-[5-(4-fluorophenyl)thiophen-2-ylmethyl]-4-methylphenyl}pentan-2-one) is a ring-opened oxidative degradation product of the SGLT2 inhibitor canagliflozin. Its molecular formula is C₂₄H₂₇FO₆S, with a molecular weight of 462.53 g/mol [2] [3]. The compound features a terminal open-chain gluconolactone moiety instead of the closed pyran ring in canagliflozin. The stereochemical designation "(1R)" indicates the absolute configuration at the C1 position, where the hydroxyl group is retained post-ring cleavage. This configuration critically influences its physicochemical behavior and distinguishes it from other stereoisomers like the (1S)-form [4]. Key structural elements include:
Table 1: Atomic Composition of (1R)-1,5-Dihydroxy Canagliflozin
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 24 | Backbone scaffold |
Hydrogen (H) | 27 | Saturation |
Fluorine (F) | 1 | Aromatic substitution |
Oxygen (O) | 6 | Hydroxyl/ketone groups |
Sulfur (S) | 1 | Thiophene ring |
Structurally, (1R)-1,5-Dihydroxy Canagliflozin arises from oxidative cleavage of canagliflozin’s O-glucoside bond, converting the closed pyran ring into an open-chain dihydroxy ketone system. This transformation increases polarity and molecular weight (from 444.52 g/mol to 462.53 g/mol) due to the addition of H₂O and oxidation [1] [4]. Unlike canagliflozin—which exists as a stable hemiketal—the ring-opened derivative exhibits higher conformational flexibility and altered hydrogen-bonding capacity. The parent compound’s sodium-glucose cotransporter 2 (SGLT2) inhibition relies on its intact C-glucoside structure; the ring-opened impurity lacks pharmacological activity due to loss of this pharmacophore [3] [6].
Table 2: Structural Comparison with Canagliflozin
Property | Canagliflozin | (1R)-1,5-Dihydroxy Canagliflozin |
---|---|---|
Molecular Formula | C₂₄H₂₅FO₅S | C₂₄H₂₇FO₆S |
Molecular Weight | 444.52 g/mol | 462.53 g/mol |
Key Functional Groups | β-glucose pyran ring, thioether | Open-chain dihydroxy ketone, thioether |
SGLT2 Binding | Active (C-glucoside) | Inactive |
Origin | Parent drug | Oxidative degradation product |
While detailed crystallographic data for (1R)-1,5-Dihydroxy Canagliflozin remains limited in public literature, its synthesis as a "highly purified" reference standard [2] implies well-defined solid-state properties. Supplier specifications mandate storage at –20°C [2] [3], suggesting sensitivity to thermal stress and potential polymorphic transitions under temperature fluctuations. Unlike canagliflozin—which displays multiple crystalline forms—no polymorphs of this impurity have been documented. The compound’s open-chain structure likely reduces crystallization propensity compared to rigid glycosides, favoring amorphous or solvate formation.
(1R)-1,5-Dihydroxy Canagliflozin forms predominantly under oxidative stress, as demonstrated in forced degradation studies of canagliflozin [1]. It remains stable in acidic, basic, and photolytic conditions but may undergo further oxidation or dehydration. Ecofriendly chromatographic methods (e.g., HPTLC using acetone/ethanol, 80:20 v/v) quantify it alongside canagliflozin with retardation factors (Rf) of 0.64 (parent drug) and 0.81 (degradant) [1]. The impurity’s detection in stability studies confirms its role as a primary oxidative marker.
Table 3: Stability Profile of (1R)-1,5-Dihydroxy Canagliflozin
Stress Condition | Stability | Key Observations |
---|---|---|
Oxidation (e.g., H₂O₂) | Unstable | Primary formation pathway |
Acid Hydrolysis (HCl) | Stable | No significant degradation |
Alkaline Hydrolysis (NaOH) | Stable | No significant degradation |
Photolysis (UV/vis) | Stable | No significant degradation |
Thermal (60°C) | Moderately stable | Potential dehydration |
The impurity’s polar nature necessitates specialized chromatographic separation, with mass spectrometry confirming its identity via m/z peaks at 463.16 [M+H]⁺ [1]. Its stability profile underscores the importance of protective packaging (e.g., antioxidant buffers) in pharmaceutical formulations to limit generation during storage [5].
Complete Compound List
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: